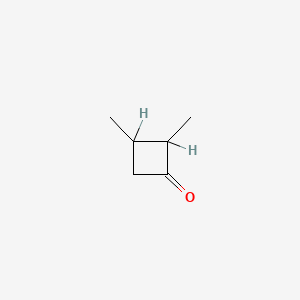

2,3-Dimethylcyclobutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dimethylcyclobutan-1-one is a chemical compound with the molecular formula C6H10O . It has a molecular weight of 98.14 . The IUPAC name for this compound is 2,3-dimethylcyclobutan-1-one .

Molecular Structure Analysis

The InChI code for 2,3-Dimethylcyclobutan-1-one is 1S/C6H10O/c1-4-3-6(7)5(4)2/h4-5H,3H2,1-2H3 . This code provides a specific identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

2,3-Dimethylcyclobutan-1-one is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Fragmentation and Isomerization Studies

2,3-Dimethylcyclobutan-1-one and related compounds have been investigated for their potential in fragmentation and isomerization processes. A study by Jug and Dwivedi (1982) explored the fragmentation and isomerization of 1,2-dimethylcyclobutane, a structurally similar compound. They found that symmetric cleavage of cis-dimethylcyclobutane is a favored process leading to fragmentation, and also studied the isomerization possibilities of cis- to trans- dimethylcyclobutane (Jug & Dwivedi, 1982).

Synthetic Chemistry and Natural Products

Hancock et al. (2019) discussed the synthesis of gem-dimethylcyclobutane natural products, highlighting recent syntheses where the gem-dimethylcyclobutane is assembled via de novo approaches. This suggests a significant interest in the compound and its derivatives for synthesizing natural products (Hancock, Wiest, & Brown, 2019).

Strain Energy and Organic Synthesis

Ringer and Magers (2007) examined the conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect, which is often used in organic synthesis as a ring-closing effect. Their calculations indicated that 1,1-dimethylcyclobutane is more than 8 kcal mol-1 less strained than cyclobutane, suggesting a thermodynamic component to the gem-dimethyl effect (Ringer & Magers, 2007).

Crystal Structure Analysis

Yin et al. (2012) synthesized a compound with a fragment of 2,2-dimethylcyclobutane and studied its crystal structure. They analyzed intermolecular and intramolecular hydrogen bonds, providing insights into the structural aspects of these compounds (Yin, Yu, Zhang, Hu, & Song, 2012).

Safety and Hazards

Propiedades

IUPAC Name |

2,3-dimethylcyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-3-6(7)5(4)2/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVGZXHESDAIMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C1C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylcyclobutan-1-one | |

CAS RN |

38559-13-6 |

Source

|

| Record name | 2,3-dimethylcyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2833929.png)

![2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2833934.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide](/img/structure/B2833936.png)

![Ethyl 4-(4-fluorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2833938.png)

![1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B2833949.png)